REACTION_CXSMILES
|
[Br:1][C:2]1[N:7]=[CH:6][C:5]([NH2:8])=[C:4]([CH3:9])[CH:3]=1.C(O)(=O)C.[N:14]([O-])=O.[Na+]>O>[Br:1][C:2]1[CH:3]=[C:4]2[CH:9]=[N:14][NH:8][C:5]2=[CH:6][N:7]=1 |f:2.3|
|
Name
|
|
Quantity
|
7.76 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=C(C=N1)N)C
|
Name
|
|
Quantity
|
412.8 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
2.87 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred for 15 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to stand at room temperature
|
Type
|
CUSTOM
|
Details
|
(rt)
|
Type
|
CUSTOM
|
Details
|
for 2 days
|
Duration
|
2 d
|
Type
|
CONCENTRATION
|
Details
|
The reaction was concentrated
|
Type
|
WASH
|
Details
|
diluted EtOAc then washed with NaHCO3 and brine
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The crude was purified by chromatography (DCM/MeOH)
|
Type
|
WASH
|
Details
|
eluted at 5% MeOH)
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C2C(=CN1)NN=C2
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 79.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |